molecular formula C11H9BrClNO2 B13886635 Methyl 6-bromo-4-chloro-1-methyl-1H-indole-2-carboxylate

Methyl 6-bromo-4-chloro-1-methyl-1H-indole-2-carboxylate

Cat. No.: B13886635
M. Wt: 302.55 g/mol
InChI Key: XDNUUILXQCFKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Bromo-4-chloro-1-methylindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the indole core, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-4-chloro-1-methylindole-2-carboxylate typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of 1-methylindole-2-carboxylate with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-4-chloro-1-methylindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Methyl 6-Bromo-4-chloro-1-methylindole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-4-chloro-1-methylindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the indole core allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Bromo-1H-indole-4-carboxylate
  • Methyl 6-Amino-4-chloro-1-methylindole-2-carboxylate
  • Methyl 6-Fluoro-4-chloro-1-methylindole-2-carboxylate

Uniqueness

Methyl 6-Bromo-4-chloro-1-methylindole-2-carboxylate is unique due to the specific combination of bromine and chlorine atoms attached to the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

methyl 6-bromo-4-chloro-1-methylindole-2-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-14-9-4-6(12)3-8(13)7(9)5-10(14)11(15)16-2/h3-5H,1-2H3

InChI Key

XDNUUILXQCFKQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2Cl)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.